N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide
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Overview
Description
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxyphenyl group, a dimethoxyphenyl group, and a sulfonyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenoxyphenyl or dimethoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea: Shares structural similarities but differs in the presence of a urea group instead of an alaninamide backbone.
N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylthiourea: Similar structure with a thiourea group, offering different chemical properties and reactivity.
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is unique due to its combination of phenoxyphenyl, dimethoxyphenyl, and sulfonyl groups attached to an alaninamide backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H23ClN2O6S |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C23H23ClN2O6S/c1-15(26-33(28,29)18-10-12-21(30-2)22(14-18)31-3)23(27)25-19-13-16(24)9-11-20(19)32-17-7-5-4-6-8-17/h4-15,26H,1-3H3,(H,25,27) |
InChI Key |
AVZJQUOWUOPMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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